

Application Notes: Labeling Nucleic Acids with Sulfo-Cy7 Dyes

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Compound of Interest

Compound Name: Sulfo-Cy7 carboxylic acid

Cat. No.: B12386304

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Introduction

Sulfo-Cy7 is a water-soluble, near-infrared (NIR) fluorescent dye that is an exceptional tool for labeling nucleic acids. Its fluorescence emission in the NIR spectrum (750-800 nm) provides significant advantages for a variety of applications by minimizing background autofluorescence from biological samples and allowing for deeper tissue penetration.[1] These characteristics make Sulfo-Cy7-labeled nucleic acids ideal for sensitive detection in complex biological systems, including in vivo imaging.[1]

This document provides detailed protocols for the covalent labeling of nucleic acids with Sulfo-Cy7 NHS ester, a form of the dye that readily reacts with primary amines to form a stable amide bond.[2] As nucleic acids do not inherently contain primary amines, they must first be modified to incorporate them. This can be achieved through the use of commercially available amino-modified oligonucleotides or by enzymatically incorporating amino-modified nucleotides into DNA or RNA probes.

Key Applications

Sulfo-Cy7 labeled nucleic acids are versatile tools for a range of molecular biology and drug development applications:

- Fluorescence In Situ Hybridization (FISH): Visualize the location of specific DNA or RNA sequences within cells and tissues with high signal-to-noise ratios.[1][2][3]
- Microarray Analysis: Quantify gene expression with high sensitivity.
- In Vivo and Ex Vivo Imaging: Track the biodistribution and cellular uptake of nucleic acid-based therapeutics and diagnostic agents.[1]
- Flow Cytometry: Detect and quantify specific cell populations using fluorescently labeled probes.[3]
- Electrophoretic Mobility Shift Assays (EMSA): Study protein-nucleic acid interactions with high sensitivity.

Quantitative Data Presentation

The following table summarizes the key spectral properties of Sulfo-Cy7 and typical parameters for labeled nucleic acids.

| Parameter | Typical Value | Notes |
|--|--|--|
| Maximum Excitation Wavelength (λ_{ex}) | ~750 nm | Can vary slightly depending on the conjugation and local environment. |
| Maximum Emission Wavelength (λ_{em}) | ~773 nm | Can vary slightly depending on the conjugation and local environment. |
| Molar Extinction Coefficient (ϵ) | ~240,600 $\text{cm}^{-1}\text{M}^{-1}$ | At the absorption maximum. |
| Optimal Degree of Labeling (DOL) | 1-3 dyes per 100 bases | For hybridization probes to avoid quenching and steric hindrance. |
| Purification Method | Reverse-Phase HPLC | Recommended for achieving high purity of the labeled nucleic acid. [4] [5] [6] |

Experimental Protocols

Protocol 1: Labeling of Amino-Modified Oligonucleotides

This protocol details the labeling of synthetic oligonucleotides that have been modified to contain a primary amine.

Materials:

- Amino-modified oligonucleotide (e.g., 5'-amino-modifier C6)
- Sulfo-Cy7 NHS ester
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.5-9.0
- Nuclease-free water

- Reverse-Phase HPLC (RP-HPLC) system with a C8 or C18 column[4][5]
- 0.1 M Triethylammonium acetate (TEAA)
- Acetonitrile (ACN)
- UV-Vis Spectrophotometer

Procedure:

- Oligonucleotide Preparation: Resuspend the amino-modified oligonucleotide in nuclease-free water to a final concentration of 100-200 μ M.
- Dye Preparation: Immediately before use, dissolve the Sulfo-Cy7 NHS ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
- Labeling Reaction:
 - In a microcentrifuge tube, combine the following:
 - 1 nmol of amino-modified oligonucleotide
 - 20 μ L of 0.1 M sodium bicarbonate buffer (pH 8.5)
 - A 10-20 fold molar excess of Sulfo-Cy7 NHS ester solution.
 - Vortex briefly and incubate for 2-4 hours at room temperature in the dark.
- Purification by RP-HPLC:
 - Purify the labeled oligonucleotide from unreacted dye and unlabeled oligonucleotide using RP-HPLC.[4][5][6]
 - Mobile Phase A: 0.1 M TEAA in water.
 - Mobile Phase B: 0.1 M TEAA in 50% ACN.
 - Use a linear gradient of Mobile Phase B to elute the labeled oligonucleotide.[7]

- Monitor the elution at 260 nm (for the oligonucleotide) and ~750 nm (for Sulfo-Cy7). The desired product will absorb at both wavelengths.[4]
- Quantification and Degree of Labeling (DOL):
 - Collect the fraction corresponding to the labeled oligonucleotide and evaporate the solvent.
 - Resuspend the purified product in nuclease-free water.
 - Measure the absorbance at 260 nm and ~750 nm.
 - Calculate the concentration of the oligonucleotide and the Sulfo-Cy7 dye.
 - The Degree of Labeling (DOL) is the molar ratio of the dye to the oligonucleotide.[8][9][10][11][12] An optimal DOL for hybridization probes is typically between 0.5 and 2.[8]

Protocol 2: Enzymatic Labeling of DNA Probes

This protocol describes the incorporation of amino-modified nucleotides into a DNA probe followed by labeling with Sulfo-Cy7.

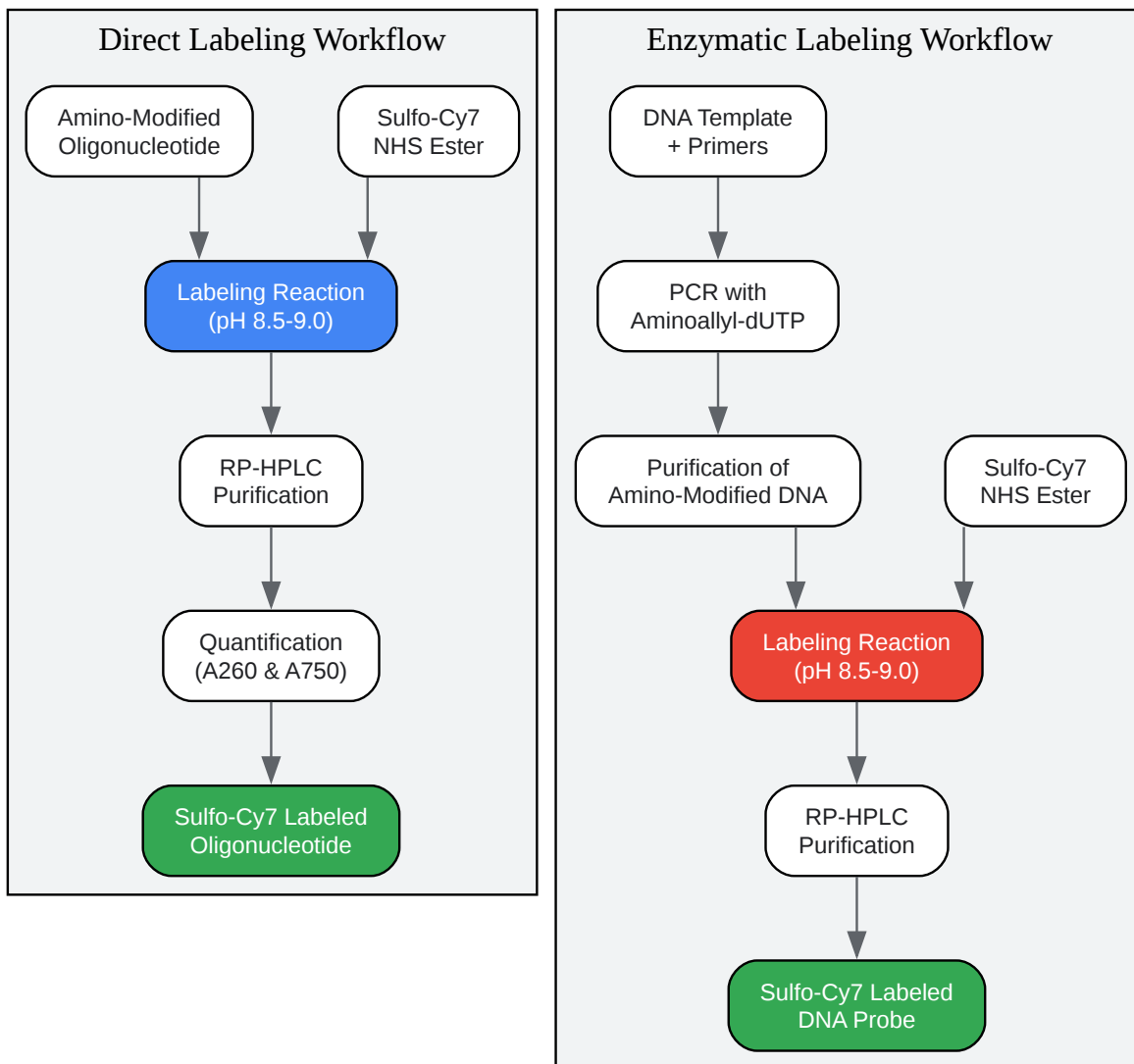
Materials:

- DNA template
- DNA Polymerase (e.g., Taq polymerase for PCR)
- dNTP mix
- Aminoallyl-dUTP[13][14][15]
- Sulfo-Cy7 NHS ester
- Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.5-9.0
- DNA purification kit (e.g., spin column)
- RP-HPLC system

Procedure:

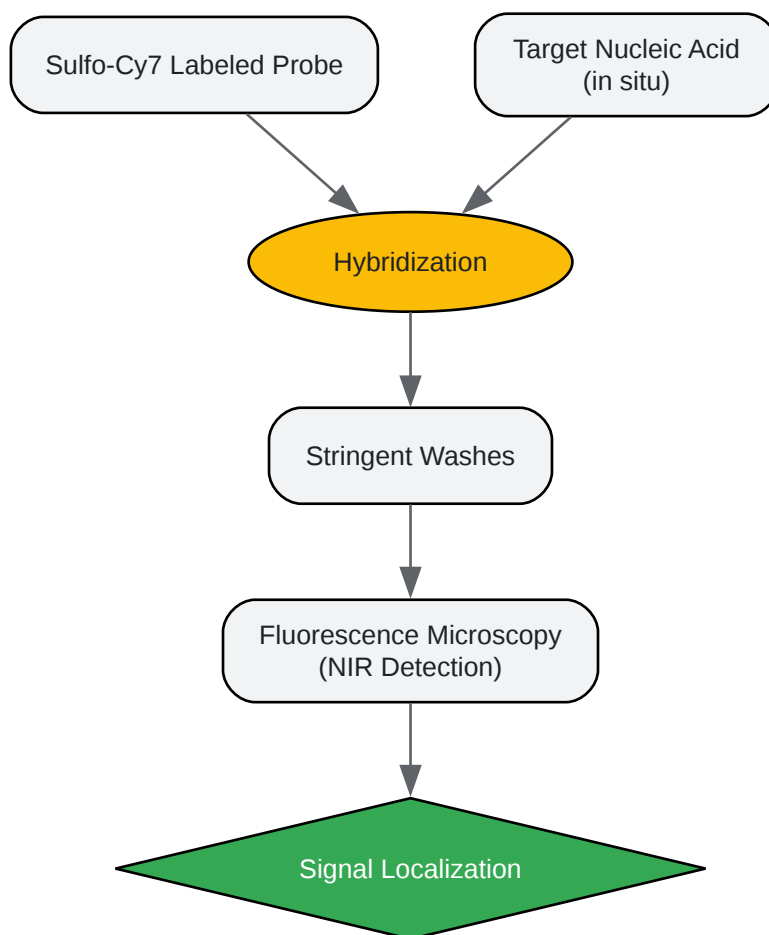
- Enzymatic Incorporation of Aminoallyl-dUTP:
 - Set up a PCR reaction using your DNA template and primers.
 - In the dNTP mix, substitute a portion of the dTTP with aminoallyl-dUTP. A common ratio is 1:2 to 1:3 of aminoallyl-dUTP to dTTP.[\[13\]](#)
 - Run the PCR according to the polymerase manufacturer's protocol.
- Purification of Amino-Modified DNA:
 - Purify the PCR product using a DNA purification spin column to remove unincorporated nucleotides, primers, and enzyme.
 - Elute the amino-modified DNA in a low-salt buffer or water.
- Labeling with Sulfo-Cy7:
 - Dry the purified amino-modified DNA in a vacuum centrifuge.
 - Resuspend the DNA in 20 μ L of 0.1 M sodium bicarbonate buffer (pH 8.5).
 - Add a 10-20 fold molar excess of freshly prepared Sulfo-Cy7 NHS ester.
 - Incubate for 2-4 hours at room temperature in the dark.
- Purification and Quantification:
 - Purify the Sulfo-Cy7 labeled DNA probe using RP-HPLC as described in Protocol 1.
 - Quantify the labeled probe and determine the degree of labeling as described in Protocol 1.

Mandatory Visualizations



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Caption: Workflows for direct and enzymatic labeling of nucleic acids.



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Caption: Signaling pathway for Fluorescence In Situ Hybridization (FISH).

Troubleshooting

| Problem | Possible Cause | Solution |
|---------------------------------------|---|---|
| Low Labeling Efficiency | Hydrolyzed Sulfo-Cy7 NHS ester | Prepare fresh dye solution in anhydrous solvent immediately before use. |
| Suboptimal pH of labeling buffer | Ensure the pH of the sodium bicarbonate buffer is between 8.5 and 9.0. | |
| Presence of primary amines in buffers | Use amine-free buffers (e.g., phosphate or bicarbonate) for the labeling reaction. | |
| Poor Separation During HPLC | Incorrect gradient | Optimize the acetonitrile gradient for your specific oligonucleotide length and modification. |
| Column degradation | Use a high-quality, well-maintained C8 or C18 column. | |
| High Background in Application | Incomplete removal of free dye | Ensure efficient purification by RP-HPLC and collect only the desired peak. |
| Non-specific binding of the probe | Optimize hybridization and wash conditions (e.g., increase stringency). | |
| No or Weak Fluorescent Signal | Photobleaching | Minimize exposure to light during labeling, purification, and imaging. |
| Incorrect imaging settings | Use appropriate filter sets for Sulfo-Cy7 (Excitation: ~750 nm, Emission: ~775 nm). | |
| Over-labeling causing quenching | Aim for a lower degree of labeling by reducing the molar excess of the dye in the labeling reaction. [10] | |

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